6-Methylpyridine-2,4-diamine
Overview
Description
6-Methylpyridine-2,4-diamine, also known as 6-methyl-2,3-pyridinediamine, is a chemical compound with the molecular weight of 123.16 . Its IUPAC name is 6-methyl-2,3-pyridinediamine . The InChI code for this compound is 1S/C6H9N3/c1-4-2-3-5(7)6(8)9-4/h2-3H,7H2,1H3,(H2,8,9) .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C6H9N3 . The InChI code provides a detailed representation of its molecular structure: 1S/C6H9N3/c1-4-2-3-5(7)6(8)9-4/h2-3H,7H2,1H3,(H2,8,9) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 123.16 . The compound should be stored in a sealed container in a dry room .Scientific Research Applications
Crystal Structure Studies
The title compound "N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine" showcases the structural significance of the methylpyridine-2,6-diamine moiety. The crystal structure analysis reveals that while the methylpyridine-2,6-diamine part is nearly planar, phosphorous atoms exhibit displacement, indicating interesting molecular geometry. This study underlines the relevance of such compounds in crystallography and molecular structure analysis (Stöger et al., 2014).
Ligand Chemistry and Complex Formation
6-Methylpyridine-2,4-diamine derivatives have been utilized in ligand chemistry. For instance, the compound "rac-N,N‘-di(6-methylpyridin-2-yl)-2,2‘-diaminobinaphthalene" was synthesized and employed to prepare various zirconium and hafnium complexes. These complexes exhibit intricate solid-state structures, further highlighting the role of this compound derivatives in synthesizing and studying complex metal compounds (Tonzetich et al., 2005).
Engineering Hydrogen-Bonded Crystals
Derivatives of this compound have been utilized in creating metallotectons to engineer hydrogen-bonded crystals. By incorporating diaminotriazinyl (DAT) groups, these compounds engage in hydrogen bonding, forming structured crystals. This application demonstrates the compound's role in the design and construction of intricate molecular architectures (Duong et al., 2011).
Coordination Compounds and Electrocatalysis
The role of this compound derivatives extends to the synthesis and analysis of coordination compounds. Studies focusing on the conformations of six-membered diamine chelate rings in such compounds offer insights into their molecular structures and potential applications in fields like catalysis (Hawkins et al., 1982).
Safety and Hazards
The safety data sheet for a related compound, Pyridine, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . Protective measures include wearing protective gloves, eye protection, face protection, and ensuring adequate ventilation .
Properties
IUPAC Name |
6-methylpyridine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3,(H4,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKPXAOFFJVLKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630046 | |
Record name | 6-Methylpyridine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89464-77-7 | |
Record name | 6-Methylpyridine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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